molecular formula C8H6ClNO3 B8336857 Methyl 2-chloro-6-formylisonicotinate

Methyl 2-chloro-6-formylisonicotinate

Cat. No.: B8336857
M. Wt: 199.59 g/mol
InChI Key: DVJMWUMSDYDADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6-formylisonicotinate is a substituted pyridine derivative featuring a chloro group at position 2, a formyl group at position 6, and a methyl ester at the carboxylate position. These compounds are typically intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their reactive functional groups (chloro, formyl, and ester), which enable further derivatization .

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 2-chloro-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3

InChI Key

DVJMWUMSDYDADG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-chloro-6-formylisonicotinate with its analogs based on substituent patterns, synthetic routes, and applications. Key differences in reactivity, stability, and functional group positioning are highlighted.

Structural and Functional Group Variations
Compound Name Substituents (Positions) Functional Groups CAS Number Key References
This compound Cl (2), CHO (6), COOCH₃ (4) Chloro, formyl, methyl ester Not provided N/A
Methyl 2-chloro-6-cyclopentylisonicotinate Cl (2), cyclopentyl (6), COOCH₃ (4) Chloro, alkyl, methyl ester Not provided
Ethyl 2-chloro-6-(ethyl(methyl)amino)-3-formylisonicotinate Cl (2), Et(Me)N (6), CHO (3), COOCH₂CH₃ (4) Chloro, amino, formyl, ethyl ester 2420426-88-4
Ethyl 2-chloro-6-methoxynicotinate Cl (2), OCH₃ (6), COOCH₂CH₃ (3) Chloro, methoxy, ethyl ester 1233520-12-1
Methyl 2-chloro-6-morpholinoisonicotinate Cl (2), morpholino (6), COOCH₃ (4) Chloro, morpholine, methyl ester 1201675-09-3

Key Observations :

  • Substituent Position: The formyl group in this compound at position 6 distinguishes it from analogs like Ethyl 2-chloro-6-(ethyl(methyl)amino)-3-formylisonicotinate, where the formyl group is at position 3 .
  • Ester Group : Methyl esters (e.g., Methyl 2-chloro-6-cyclopentylisonicotinate) are less hydrolytically stable than ethyl esters (e.g., Ethyl 2-chloro-6-methoxynicotinate), impacting their shelf life and reactivity .
  • Electron-Withdrawing Effects : The formyl group in this compound enhances electrophilic reactivity compared to methoxy or alkyl substituents in other analogs, making it more suitable for nucleophilic aromatic substitution reactions .
Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn:

  • Solubility: Formyl groups increase polarity compared to alkyl or methoxy substituents, likely reducing solubility in non-polar solvents.
  • Chromatographic Behavior : Analogs like methyl shikimate () and sandaracopimaric acid methyl ester () show distinct HPLC retention times, suggesting that this compound would elute earlier than less polar derivatives .

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